Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom and the imidazo[4,5-b]pyridine core makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is used to study various biological pathways and molecular targets, helping to understand disease mechanisms and identify potential therapeutic targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications: The compound is also used in the synthesis of more complex molecules for industrial applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 2-(Pyridin-2-yl)imidazo[4,5-b]pyridine
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the benzoate group allows for unique interactions with biological targets and enables a wide range of chemical modifications.
Properties
Molecular Formula |
C14H10BrN3O2 |
---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 4-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H10BrN3O2/c1-20-14(19)9-4-2-8(3-5-9)12-17-11-6-10(15)7-16-13(11)18-12/h2-7H,1H3,(H,16,17,18) |
InChI Key |
SVJZCDIBDNWBDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.